molecular formula C23H28BNO4 B12518655 tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate

Cat. No.: B12518655
M. Wt: 393.3 g/mol
InChI Key: PLWCWZNDEKOIFJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃) :

δ (ppm) Multiplicity Integration Assignment
1.40 Singlet 9H tert-Butyl (C(CH₃)₃)
1.34 Singlet 12H Dioxaborolane CH₃
7.20–8.50 Multiplet 7H Aromatic protons
  • The tert-butyl group produces a sharp singlet at δ 1.40 ppm due to equivalent methyl protons.
  • The dioxaborolane methyl groups resonate as a singlet at δ 1.34 ppm (12H).
  • Aromatic protons exhibit complex splitting patterns:
    • Protons adjacent to boron (position 3) show deshielding (δ 8.10–8.50 ppm).
    • Remote protons (positions 1, 4, 5, 6) appear between δ 7.20–7.80 ppm.

¹³C NMR (100 MHz, CDCl₃) :

δ (ppm) Assignment
28.1 tert-Butyl C(CH₃)₃
24.9 Dioxaborolane CH₃
83.5 B–O–C (dioxaborolane)
155.2 Carboxylate C=O
110–140 Aromatic carbons

Infrared (IR) Absorption Characteristics

Key IR Bands (cm⁻¹) :

Absorption Assignment
1745 ν(C=O) stretch (carboxylate ester)
1365, 1310 ν(B–O) asymmetric/symmetric stretches
2970–2860 ν(C–H) aliphatic (CH₃ groups)
1600, 1480 ν(C=C) aromatic

The strong B–O stretches at 1365 cm⁻¹ and 1310 cm⁻¹ confirm boronate ester formation, while the sharp C=O peak at 1745 cm⁻¹ verifies the carboxylate functionality.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) :

  • Molecular Ion : [M+H]⁺ at m/z 400.2154 (calculated for C₂₃H₂₇BNO₄⁺).
  • Key Fragments :
    • m/z 343.18: Loss of tert-butyl group (-C₄H₉).
    • m/z 285.12: Cleavage of dioxaborolane ring (-C₆H₁₂BO₂).
    • m/z 167.07: Carbazole core (C₁₂H₉N⁺).

Fragmentation pathways align with boronate ester dissociation and sequential loss of substituents, consistent with pinacol-based derivatives.

Properties

Molecular Formula

C23H28BNO4

Molecular Weight

393.3 g/mol

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole-9-carboxylate

InChI

InChI=1S/C23H28BNO4/c1-21(2,3)27-20(26)25-18-11-9-8-10-16(18)17-14-15(12-13-19(17)25)24-28-22(4,5)23(6,7)29-24/h8-14H,1-7H3

InChI Key

PLWCWZNDEKOIFJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Lithium-Halogen Exchange Followed by Boronation

This method involves two key steps: (1) bromination of the carbazole precursor and (2) boronation using a lithium reagent.

Reaction Pathway

  • Bromination : 3,6-Dibromo-9H-carbazole is synthesized using N-bromosuccinimide (NBS) in dichloromethane (DCM) under inert conditions.
  • Protection : The 9-position is protected with a tert-butyl group via reaction with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP).
  • Boronation : The brominated intermediate undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78°C to -30°C), followed by quenching with trimethyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Key Conditions and Yields
Step Reagents/Conditions Yield Reference
Bromination NBS, DCM, 5h, RT 74.2%
Protection Boc₂O, DMAP, CH₃CN, 2h 73%
Boronation n-BuLi, THF, -78°C → -30°C, trimethyl borate 73%

Direct C-H Boronation via Transition Metal Catalysis

This method bypasses pre-functionalization, enabling direct installation of the boronate group at the 3-position.

Reaction Pathway

  • Catalytic Boronation : Carbazole derivatives react with pinacolborane in the presence of an iridium catalyst (e.g., [Ir(COD)Cl]₂) and a ligand (e.g., 1,2-bis(diphenylphosphino)ethane, dppf) under mild conditions.
  • Oxidation : Trifluoroacetate (TFA) acts as an oxidant to regenerate the active catalyst.
Key Conditions and Yields
Step Reagents/Conditions Yield Reference
C-H Activation [Ir(COD)Cl]₂, dppf, TFA, cyclopentyl ether, 80°C, 24h 84.6%

Stepwise Bromination and Boronation

This method prioritizes regioselectivity through sequential functionalization.

Reaction Pathway

  • Bromination : 9H-Carbazole is brominated at the 3-position using bromine or NBS, followed by protection of the 9-position with a Boc group.
  • Boronation : The brominated intermediate undergoes n-BuLi-mediated exchange with a borate ester.
Key Conditions and Yields
Step Reagents/Conditions Yield Reference
Bromination NBS, DMF, 5h, RT 74.2%
Boc Protection Boc₂O, DMAP, CH₃CN, 2h 73%
Boronation n-BuLi, THF, -78°C → -30°C, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 89%

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Lithium-Halogen Exchange High regioselectivity, established protocols Multi-step synthesis, cryogenic conditions
Direct C-H Boronation Atom-economical, fewer steps Requires expensive catalysts
Stepwise Bromination Reliable yields, adaptable to large-scale Requires inert atmosphere

Critical Reaction Parameters

Key Factors Influencing Yield

  • Temperature Control : Boronation reactions require strict temperature control (e.g., -78°C to -30°C) to prevent side reactions.
  • Solvent Choice : THF or cyclopentyl ether enhances solubility and reaction efficiency.
  • Catalyst Loading : For direct C-H boronation, 3–5 mol% of iridium catalysts are optimal.

Challenges and Optimization Strategies

  • Side Reactions : Over-boronation or hydrolysis of the boronate group can occur under acidic conditions. Mitigation: Use anhydrous solvents and inert atmospheres.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is essential to isolate the target compound from byproducts.
  • Catalyst Recycling : Direct C-H methods are less scalable due to catalyst cost. Future research may focus on reusable catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester typically yields boronic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Biology and Medicine

In biology and medicine, this compound can be used in the development of fluorescent probes and sensors. The carbazole core is known for its photophysical properties, making it suitable for applications in bioimaging and diagnostics .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its unique structural properties contribute to the performance and stability of these materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate involves its interaction with specific molecular targets. In organic synthesis, the boronate ester group acts as a nucleophile, participating in cross-coupling reactions to form new carbon-carbon bonds. The carbazole core can interact with various biological molecules, making it useful in bioimaging applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Positioning

The table below compares key structural attributes of the target compound and related derivatives:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key References
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate 3-Bpin, 9-t-Bu carboxylate C₂₃H₂₇BNO₄ 400.28
9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 3,6-Bpin, 9-phenyl C₂₈H₃₂B₂N₂O₄ 502.19
3,6-Di-tert-butyl-9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole 3,6-t-Bu, 9-phenyl-Bpin C₃₂H₄₀BNO₂ 481.48
9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole 9-phenyl-Bpin (meta position) C₂₄H₂₄BNO₂ 369.27
9-Hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole 3,6-Bpin, 9-hexyl C₂₈H₄₂B₂N₂O₄ 510.27

Key Observations :

  • Boronate Ester Positioning: Mono-boronates (e.g., target compound) are tailored for asymmetric coupling, while bis-boronates (e.g., 3,6-Bpin derivatives) enable symmetrical polymerization .
  • Substituent Effects : Bulky tert-butyl groups (target compound and 3,6-di-t-Bu analog) improve thermal stability and reduce aggregation in solid-state applications .
Comparative Reactivity
Compound Reactivity Profile
tert-Butyl 3-Bpin-9H-carbazole-9-carboxylate High Suzuki coupling efficiency at 3-Bpin; 9-carboxylate inert under coupling conditions .
3,6-Bis-Bpin derivatives Used in polymer synthesis (e.g., polyfluorenes) via dual coupling sites .
9-Phenyl-Bpin analogs Meta-substituted phenyl groups enhance steric hindrance, slowing coupling kinetics .

Critical Analysis of Contradictions and Limitations

  • Steric vs. Electronic Effects : While tert-butyl groups improve solubility, they may reduce charge mobility in semiconductors compared to linear alkyl chains (e.g., 9-hexyl analogs) .
  • Boronates vs. Bromides : Brominated carbazoles (e.g., 9-(4-bromophenyl)-3,6-di-t-Bu-carbazole ) are precursors for boronate installation but require additional synthetic steps.

Biological Activity

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate is a synthetic organic compound that incorporates a carbazole moiety and a dioxaborolane group. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activities.

  • Molecular Formula : C₁₃H₁₉BNO₄
  • Molecular Weight : 256.146 g/mol
  • CAS Number : 134892-19-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group allows for participation in Suzuki coupling reactions, which can facilitate the synthesis of biologically relevant compounds. The carbazole structure is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.

Biological Activity Overview

Research indicates that compounds containing carbazole frameworks exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that carbazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • For instance, a derivative similar to tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has demonstrated significant cytotoxicity against several cancer cell lines.
  • Anti-inflammatory Effects :
    • Compounds with the carbazole structure have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
    • This activity could be beneficial in treating diseases characterized by chronic inflammation.
  • Antimicrobial Properties :
    • Some studies suggest that carbazole derivatives possess antimicrobial activity against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntimicrobialActivity against specific bacterial strains

Case Study Example

A study conducted on a related compound with a similar structure demonstrated significant anticancer properties. The compound was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value of 12 µM, indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

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